molecular formula C₂₁H₂₀O₅ B1142142 (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 54382-73-9

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B1142142
CAS RN: 54382-73-9
M. Wt: 352.38
InChI Key:
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Description

Synthesis Analysis

The synthesis of related cyclopentane derivatives involves intricate chemical reactions and methodologies. For instance, the synthesis of (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate through cleavage of a tricyclic bowl-shaped aminal showcases the complexity involved in producing such compounds (Gimazetdinov et al., 2016). This process highlights the intricate steps and conditions required to synthesize structurally related compounds.

Molecular Structure Analysis

Studies on molecular structure, such as those of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into the spatial arrangement and bonding interactions within molecules. Such research emphasizes the significance of C—H⋯O and C—H⋯π interactions in influencing molecular stability and conformation (Badshah et al., 2008).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior can be inferred from related research, such as the peri-selective cycloaddition reactions of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene, which underscore the versatility and reactivity of cyclopentane derivatives in forming cycloadducts under various conditions (Yasunami et al., 1992).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. Such properties often require detailed experimental investigation to determine, as seen in studies of closely related compounds.

Chemical Properties Analysis

The chemical properties, encompassing reactivity, stability, and functional group behavior, are essential for predicting how the compound interacts with other substances. Research on similar cyclopentane derivatives, like the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, reveals the potential of such compounds in polymer science and their reactivity with various chemical agents (Jiang et al., 2014).

Scientific Research Applications

Synthesis and Modification

The synthesis of cyclopentane derivatives, including variants of the specified compound, represents a pivotal area of research in organic chemistry. These compounds are synthesized through intricate methods, such as cleavage of tricyclic bowl-shaped aminals and hydroxymethylation reactions. For instance, Gimazetdinov et al. (2016) developed a method for synthesizing a new 1,2,3,4-functionalized cyclopentane derivative by cleavage of a specific aminal, showcasing the versatility of these molecules for further chemical transformations (Gimazetdinov et al., 2016).

Biological Activity Studies

The study of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which are structurally related to the specified compound, has been explored for their biological activities. Phutdhawong et al. (2019) investigated these derivatives for cytotoxicity against cancer cell lines and microbial activity, highlighting the potential of furan derivatives in medicinal chemistry (Phutdhawong et al., 2019).

Chemical Transformations and Applications

The chemical transformations of furan derivatives have broad implications in materials science and synthetic chemistry. For example, Amarasekara et al. (2015) discussed the NaOH catalyzed condensation reactions between levulinic acid and biomass-derived furan-aldehydes in water, which leads to the formation of valuable aldol products. This research demonstrates the utility of furan derivatives in producing bio-based chemicals and materials (Amarasekara et al., 2015).

Advanced Synthetic Techniques

Innovative synthetic methods, such as palladium iodide catalyzed oxidative carbonylation, have been applied to furan derivatives, illustrating advanced strategies for constructing complex molecules with significant chemical diversity. Gabriele et al. (2012) showcased the efficiency of such methods in transforming 3-yne-1,2-diol derivatives into high-value added furan-3-carboxylic esters through a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration (Gabriele et al., 2012).

properties

IUPAC Name

[4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVIFMPKWMGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

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